molecular formula C8H6BrFO4S B2680555 Methyl 2-bromo-5-fluorosulfonylbenzoate CAS No. 2137795-70-9

Methyl 2-bromo-5-fluorosulfonylbenzoate

Cat. No. B2680555
CAS RN: 2137795-70-9
M. Wt: 297.09
InChI Key: WKTLOEBFTPLCHH-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-fluorosulfonylbenzoate” is a chemical compound with the molecular formula C8H6BrFO2 . It is used as a pharmaceutical intermediate . The average mass of this compound is 233.034 Da .


Synthesis Analysis

The synthesis of “Methyl 2-bromo-5-fluorosulfonylbenzoate” is not explicitly mentioned in the search results. The synthesis of such compounds often involves complex organic reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-fluorosulfonylbenzoate” consists of a benzene ring substituted with bromo, fluoro, and sulfonyl groups . The exact 3D structure can be obtained from databases like ChemSpider .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-fluorosulfonylbenzoate” has a molecular weight of 233.034 . It is a liquid at 20 degrees Celsius . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis of Heterocycles

The presence of bromo and sulfonyl groups in compounds is often leveraged in the synthesis of heterocyclic compounds. For example, the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, showcases the utility of bromo and sulfonyl fluoride functionalities in regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process (Jing Leng & Hua-Li Qin, 2018). This example underlines the potential of similar compounds for constructing complex molecular architectures.

Medicinal Chemistry Applications

The functional groups present in "Methyl 2-bromo-5-fluorosulfonylbenzoate" are also pertinent in the design of bioactive molecules. For instance, substituted benzenesulfonamides have been explored as aldose reductase inhibitors, highlighting the significance of the sulfonyl group in contributing to biological activity (P. Alexiou & V. Demopoulos, 2010). This suggests the potential application of "Methyl 2-bromo-5-fluorosulfonylbenzoate" in the synthesis of therapeutic agents.

Catalysis and Green Chemistry

The synthesis of complex molecules often requires catalysts that can facilitate the reaction under mild conditions. For example, magnetic nanocatalysts have been used for the green synthesis of tetrazoles, illustrating the potential of incorporating sulfonyl groups into catalyst design for enhancing reaction efficiency and sustainability (M. Ghasemzadeh & B. Akhlaghinia, 2017). This indicates the utility of "Methyl 2-bromo-5-fluorosulfonylbenzoate" in catalysis, particularly in the synthesis of nitrogen-containing heterocycles.

Safety and Hazards

“Methyl 2-bromo-5-fluorosulfonylbenzoate” may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

methyl 2-bromo-5-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTLOEBFTPLCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-fluorosulfonylbenzoate

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